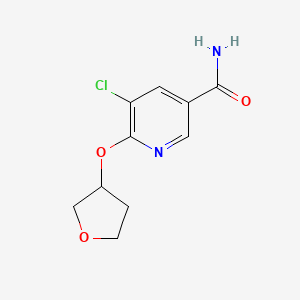

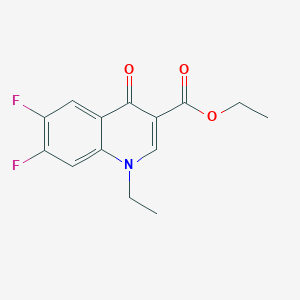

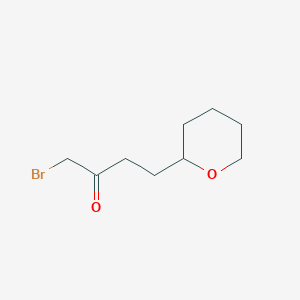

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as MPET, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET belongs to the class of oxalamide derivatives and has shown promising results in various studies related to drug discovery and development.

Scientific Research Applications

Arylpiperazine Derivatives as High-affinity 5-HT1A Serotonin Ligands

Research has shown that simple arylpiperazines, through specific substitutions, can exhibit high affinity for 5-HT1A serotonin binding sites, indicating potential therapeutic applications in neuropsychiatric disorders. N4-substitution in arylpiperazine compounds can enhance their affinity for 5-HT1A receptors while decreasing affinity for 5-HT1B sites. This property suggests their utility in designing agents targeting serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Derivatives with specific aryl portions and substituents have displayed significant affinity, making them subjects of interest for further pharmacological evaluation (Glennon, Naiman, Lyon, & Titeler, 1988).

Antidepressant and Anxiolytic-like Effects of New Dual 5-HT1A and 5-HT7 Antagonists

Phenylpiperazine derivatives have been characterized for their pharmacological properties, showing high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They have been identified as full 5-HT1A and 5-HT7 receptor antagonists, with potent antidepressant-like activity in animal models. This research suggests that such compounds could be developed into effective treatments for depression and anxiety disorders, highlighting the importance of the serotonergic system in these pharmacological actions (Pytka et al., 2015).

Meta-chlorophenylpiperazine Induced Changes in Locomotor Activity

Studies on meta-chlorophenylpiperazine (m-CPP), a 5-HT receptor agonist, reveal its complex interaction with 5-HT1 and 5-HT2C receptors affecting locomotor activity. This indicates a potential for exploring such compounds in the development of treatments for disorders characterized by altered locomotor activity, such as Parkinson's disease or other movement disorders. The research provides insights into the physiological summation of actions at different serotonin receptors, offering a basis for developing targeted therapies (Gleason & Shannon, 1998).

ABCB1 Inhibitors for Cancer Therapy

The development of ABCB1 inhibitors, targeting the efflux pump responsible for multidrug resistance in cancer cells, has been a significant focus. By modifying specific moieties, researchers have created compounds with potent inhibitory activity, offering a promising avenue for overcoming drug resistance in cancer treatment. This research demonstrates the potential of designing effective ABCB1 inhibitors that could be used in combination with existing chemotherapeutic agents to enhance their efficacy (Colabufo et al., 2008).

properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-8-10-18(11-9-17)20(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-6-4-5-7-21(19)30-3/h4-11,20H,12-16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDSIYNVLKOPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)

![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)